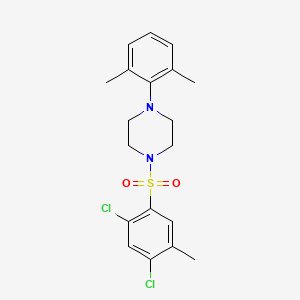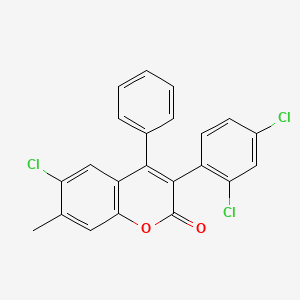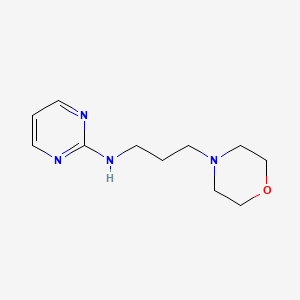
N-(3-morpholinopropyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholinopropyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
N-(3-morpholinopropyl)pyrimidin-2-amine, also known as N-[3-(morpholin-4-yl)propyl]pyrimidin-2-amine, is a derivative of 2-aminopyrimidine 2-aminopyrimidine derivatives have been tested for their in vitro activities against organisms causing sleeping sickness, such as trypanosoma brucei rhodesiense, and malaria, such as plasmodium falciparum nf54 .
Mode of Action
It is known that some 2-aminopyrimidines exhibit antitrypanosomal and antiplasmodial activity . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It is known that the key mechanism of action of some anti-inflammatory drugs involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . The beneficial effects of these drugs are credited to the deficiency of these eicosanoids .
Pharmacokinetics
A related compound, pf-06447475, has been described as a highly potent, brain penetrant, and selective lrrk2 inhibitor . This suggests that this compound may also have favorable pharmacokinetic properties.
Result of Action
Some 2-aminopyrimidines have shown good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with morpholine and propylamine. One common method includes the following steps:
Starting Materials: Pyrimidine derivative, morpholine, and propylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or propylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-morpholinopropyl)pyrimidin-2-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-morpholinopropyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Morpholine derivatives: Compounds containing the morpholine ring, which may have similar chemical reactivity and applications.
Uniqueness
N-(3-morpholinopropyl)pyrimidin-2-amine is unique due to its specific combination of the pyrimidine core with the morpholine and propylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-12-11(13-4-1)14-5-2-6-15-7-9-16-10-8-15/h1,3-4H,2,5-10H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZABQESVRDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
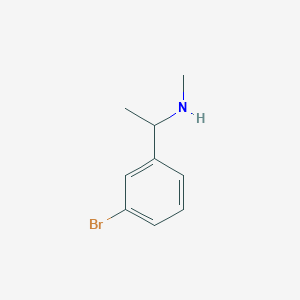
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
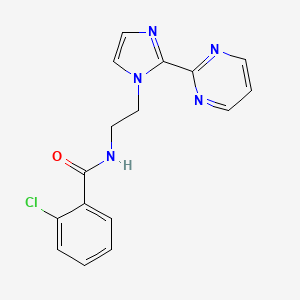
![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)
![2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2870059.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)
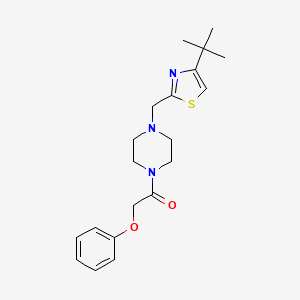
![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
![1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2870065.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2870067.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)
